molecular formula C17H15F2N3O2 B2727393 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034298-79-6

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2727393
CAS No.: 2034298-79-6
M. Wt: 331.323
InChI Key: NSAWXWAWEYFLIL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridinyl Intermediate: The pyridinyl moiety is synthesized through a series of reactions starting from commercially available pyridine derivatives. This may involve halogenation, nitration, or other functional group transformations.

    Coupling with Benzamide: The pyridinyl intermediate is then coupled with a benzamide derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of Difluoro Groups: The final step involves the introduction of difluoro groups onto the benzamide core. This can be achieved through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: A simpler analog with similar structural features but lacking the pyridinyl and pyrrolidinyl groups.

    N-(pyridin-3-ylmethyl)benzamide: Similar structure but without the difluoro substitution.

    N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide: Lacks the difluoro groups but retains the pyridinyl and pyrrolidinyl moieties.

Uniqueness

3,4-difluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide stands out due to the presence of both difluoro and pyrrolidinyl groups, which can enhance its biological activity and chemical stability. This unique combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-difluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-14-4-3-12(7-15(14)19)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAWXWAWEYFLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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